2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole
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Overview
Description
2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a synthetic organic compound that features a thiazole ring substituted with a thiophene group and a piperazine ring bearing a methylsulfonyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone.
Introduction of the Thiophene Group: Via a cross-coupling reaction such as Suzuki or Stille coupling.
Attachment of the Piperazine Ring: Through nucleophilic substitution reactions.
Methylsulfonylation: Using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions could target the thiazole or thiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-phenylthiazole
- 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(pyridin-3-yl)thiazole
- 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(furan-3-yl)thiazole
Uniqueness
The presence of the thiophene ring in 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole may confer unique electronic properties and biological activities compared to its analogs with different aromatic substituents.
Properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-4-thiophen-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S3/c1-20(16,17)15-5-3-14(4-6-15)12-13-11(9-19-12)10-2-7-18-8-10/h2,7-9H,3-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZVHZZNAQABJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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